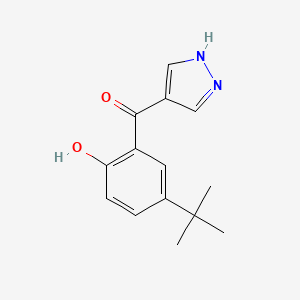

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

Beschreibung

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Research

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a fundamental building block in modern chemical research. rsc.orgnih.govnih.gov Its distinct structural and electronic characteristics have earned it the designation of a "privileged scaffold" in the fields of medicinal chemistry and drug discovery. nih.gov Derivatives of pyrazole demonstrate a vast array of biological activities, encompassing anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. nih.gov The incorporation of this moiety into several drugs approved by the FDA highlights its significant therapeutic potential. researchgate.net

Beyond the pharmaceutical industry, pyrazole derivatives play a vital role in agriculture, where they are utilized as active components in herbicides and fungicides. nih.gov Their application extends into materials science, contributing to the creation of polymers with customized thermal and optical characteristics. nih.gov The adaptability of the pyrazole ring permits wide-ranging functionalization, which allows chemists to precisely adjust the biological and physical attributes of the resulting compounds. nih.gov The synthesis of pyrazole derivatives is a well-developed area, with a multitude of established methods for generating a diverse library of compounds for a wide range of research applications. nih.govmdpi.comorganic-chemistry.org

Overview of 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole within the Context of Advanced Pyrazole Chemistry

Within the extensive and varied landscape of pyrazole chemistry, this compound has garnered attention, especially within the agrochemical sector. This particular benzoylpyrazole (B3032486) derivative has been noted for its herbicidal capabilities. google.comgoogle.com Its chemical architecture, which includes a benzoyl group bonded to the 4-position of the pyrazole ring, categorizes it among a class of compounds known to interact with biological targets in plants. The hydroxyl and tert-butyl groups on the benzoyl portion of the molecule are important for its activity.

The investigation of such substituted benzoylpyrazoles is a significant focus of advanced pyrazole chemistry, aimed at the creation of novel and more efficient herbicides. nih.gov The mechanism of action for numerous pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the synthesis of plastoquinone (B1678516) and, by extension, carotenoids in plants. researchgate.netnih.gov The inhibition of HPPD results in the bleaching of new plant growth, ultimately leading to the death of the susceptible plant. researchgate.net

The general structure of benzoylpyrazoles is amenable to systematic alterations to investigate structure-activity relationships. For example, the type and placement of substituents on both the benzoyl and pyrazole rings can markedly affect herbicidal effectiveness and selectivity towards certain crops. nih.gov It has been demonstrated that the inclusion of a tert-butyl group on the pyrazole ring, as observed in related structures, enhances herbicidal action. nih.gov

Scope and Academic Research Focus

The main thrust of academic and industrial research concerning this compound and its related compounds is centered on their synthesis and assessment as herbicides. nih.govgoogle.comgoogle.com This line of inquiry is propelled by the ongoing demand for new agents for weed control that are effective against resistant weed species and possess favorable environmental profiles. google.com The synthesis of these compounds typically proceeds through the reaction of a substituted benzoyl chloride with a pyrazole or via multi-step processes that construct the pyrazole ring onto a benzoyl precursor. rsc.orgorganic-chemistry.org

A crucial element of this research is the examination of structure-activity relationships (SAR) to enhance herbicidal efficacy. nih.gov Investigations have indicated that particular substituents on the benzoyl ring are vital for activity. The hydroxyl group at the 2-position and a bulky alkyl group like tert-butyl at the 5-position are key structural features of this compound that are integral to its biological function. nih.gov Furthermore, research has shown that the presence of a tert-butyl group on the pyrazole ring itself can augment the herbicidal activity against specific grass weeds. nih.gov Academic interest also encompasses the elucidation of the molecular interactions between these compounds and their target enzyme, HPPD, to inform the design of future generations of herbicides. researchgate.net

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 288844-48-4 chemicalbook.com |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H16N2O2 |

|---|---|

Molekulargewicht |

244.29 g/mol |

IUPAC-Name |

(5-tert-butyl-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)10-4-5-12(17)11(6-10)13(18)9-7-15-16-8-9/h4-8,17H,1-3H3,(H,15,16) |

InChI-Schlüssel |

OEOWPJNIJFGODZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CNN=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 2 Hydroxy 5 Tert Butylbenzoyl Pyrazole and Its Analogues

Classical and Established Synthetic Routes to Substituted Pyrazoles

The foundational methods for pyrazole (B372694) synthesis have been refined over decades and remain highly relevant in modern organic chemistry. These routes typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a seminal and widely utilized method for constructing the pyrazole core. chemhelpasap.comyoutube.comslideshare.net The reaction involves the condensation of a β-dicarbonyl compound with a hydrazine or its derivatives. chemhelpasap.comjk-sci.com The mechanism is initiated by the formation of a hydrazone intermediate through the reaction of the hydrazine with one of the carbonyl groups of the dicarbonyl compound. youtube.com This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.com

A common variation of the Knorr synthesis employs β-ketoesters instead of 1,3-diketones. chemhelpasap.comyoutube.com In this case, the initial condensation forms a hydrazone, which then undergoes an intramolecular acylation at the second nitrogen atom, leading to the formation of a pyrazolone (B3327878), a keto tautomer of a hydroxypyrazole. chemhelpasap.comyoutube.com These reactions are often catalyzed by an acid and are known for their high speed and yields, owing to the formation of a stable aromatic product. chemhelpasap.comjk-sci.comslideshare.net

Cyclocondensation is the most general and straightforward approach to pyrazole synthesis, with the Knorr reaction being a prime example. thieme-connect.com The core principle is the reaction between a molecule containing two electrophilic centers (typically a 1,3-dicarbonyl or its synthetic equivalent) and a hydrazine, which acts as a binucleophile. researchgate.net

Key precursors for these reactions include:

1,3-Diketones: The reaction of 1,3-diketones with hydrazines is a direct route to pyrazoles. chemhelpasap.com However, the use of unsymmetrical diketones can lead to the formation of two regioisomeric products, which can be challenging to separate. thieme-connect.com

α,β-Unsaturated Ketones (Chalcones): These precursors react with hydrazines to first form a pyrazoline intermediate via a Michael addition, which is then oxidized in situ to the corresponding pyrazole. researchgate.netnih.gov

α-Oxoketene Dithioacetals: These compounds can undergo cyclocondensation with various acid hydrazides to produce highly substituted N-acyl-pyrazoles with excellent regioselectivity. nih.gov

The versatility of cyclocondensation allows for the synthesis of a wide array of substituted pyrazoles by simply varying the substitution patterns on the dicarbonyl and hydrazine precursors. nih.govbeilstein-journals.org

Targeted Synthesis of the 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole Core Structure

The specific synthesis of this compound is not explicitly detailed as a named reaction in readily available literature. However, its structure can be achieved through established principles for synthesizing 4-acylpyrazoles. A plausible and effective method involves the acylation of a pre-formed pyrazole ring or, more fundamentally, the cyclocondensation of a carefully designed β-dicarbonyl precursor.

A common strategy for preparing 4-benzoylpyrazole (B1253644) derivatives involves the reaction of a 1,3-dicarbonyl compound with hydrazine. google.com To introduce the benzoyl group at the C4 position, a key intermediate is a 1,3-diketone that already bears the desired acyl group. One such route involves the Claisen condensation of an appropriate ketone with an ester, followed by cyclization.

A general pathway for 4-acylpyrazoles can be adapted for the target molecule:

Preparation of the Precursor: Synthesis of a β-ketoaldehyde equivalent bearing the 2-hydroxy-5-tert-butylbenzoyl moiety. This can be achieved by reacting a suitable methyl ketone with a formic acid derivative (e.g., ethyl formate) under basic conditions to form a 1,3-keto-aldehyde.

Cyclocondensation: The resulting dicarbonyl intermediate is then reacted with hydrazine hydrate (B1144303). The hydrazine condenses with the two carbonyl groups to form the pyrazole ring, yielding the desired this compound.

Alternatively, palladium-catalyzed methods have been developed for the one-pot generation of alkynones from aryl iodides and acid chlorides, which can then undergo cyclocondensation with hydrazine to form substituted pyrazoles, offering a pathway to complex structures like the target compound. acs.org

Advanced Synthetic Strategies for Diversified Benzoylpyrazole (B3032486) Derivatives

To overcome the limitations of classical methods, such as poor regioselectivity and harsh reaction conditions, advanced synthetic strategies have been developed. These often involve catalysis to enhance efficiency, control selectivity, and broaden the substrate scope.

Modern pyrazole synthesis increasingly relies on catalytic systems that enable milder and more efficient transformations. mdpi.com

Transition Metal Catalysis: Various transition metals have been employed to catalyze pyrazole formation.

Palladium: Palladium catalysts are used in cross-coupling reactions to form N-arylpyrazoles and in carbonylative coupling reactions to generate key alkynone intermediates for subsequent cyclization. acs.orgorganic-chemistry.org

Copper: Copper-catalyzed reactions are efficient for condensation reactions under acid-free conditions and for [3+2] cycloadditions. organic-chemistry.orgthieme.deresearchgate.net

Rhodium and Iron: These metals have been used to catalyze the regioselective synthesis of substituted pyrazoles from hydrazines and alkynes. organic-chemistry.org

C-H Functionalization: Direct C-H functionalization of the pyrazole ring using transition-metal catalysts is a powerful, step-economical strategy to introduce various substituents without the need for pre-functionalized starting materials. rsc.org

Photoredox Catalysis: Visible light-promoted reactions offer a green and mild approach for synthesizing polysubstituted pyrazoles from hydrazines and Michael acceptors, using air as the terminal oxidant. organic-chemistry.orgresearchgate.net

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used to catalyze the asymmetric synthesis of chiral pyrazole-functionalized nitriles via cycloaddition reactions. acs.org

These catalytic methods provide access to a diverse range of functionalized pyrazoles that are often difficult to obtain through classical routes.

A significant challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyls, is controlling the regioselectivity of the cyclocondensation. thieme-connect.com The reaction can produce two different regioisomers, which are often difficult to separate. thieme-connect.com Several techniques have been developed to address this issue.

Solvent Effects: The choice of solvent plays a crucial role. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF), have been shown to significantly enhance regioselectivity compared to traditional protic solvents like ethanol. thieme-connect.comorganic-chemistry.orgthieme-connect.com

Catalyst Control: The use of specific catalysts can direct the reaction towards a single regioisomer. For example, copper(I) catalysis in the reaction of hydrazonyl chlorides with homopropargylic alcohols leads to the regioselective formation of 5-substituted pyrazoles. thieme.de Similarly, iodine(III)-catalyzed reactions of α,β-unsaturated hydrazones provide direct access to fully functionalized NH-pyrazoles with high selectivity. organic-chemistry.org

Temperature Control: In some systems, temperature can be used as a switch to control the divergent synthesis of different pyrazole isomers. nih.gov

One-Pot Procedures: Multi-component reactions can be designed to favor the formation of a specific isomer through a controlled sequence of bond-forming events. beilstein-journals.orgnih.gov

These advanced strategies provide chemists with powerful tools to synthesize structurally complex and diverse pyrazole derivatives with high precision and efficiency.

Compound Information Table

| Compound Name | Structure |

| This compound | C14H16N2O2 |

| Hydrazine | H4N2 |

| Phenylhydrazine | C6H8N2 |

| Ethyl benzoylacetate | C11H12O3 |

| Ethyl acetoacetate | C6H10O3 |

| N,N-dimethylacetamide (DMAc) | C4H9NO |

| N,N-dimethylformamide (DMF) | C3H7NO |

| Hydrazine hydrate | H6N2O |

Synthetic Data Tables

Table 1: Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles thieme-connect.com

| 1,3-Diketone | Arylhydrazine | Solvent | Additive | Yield (%) | Isomer Ratio |

|---|---|---|---|---|---|

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Phenylhydrazine HCl | DMAc | 10 N HCl | 98 | >99.8:0.2 |

| 4,4-Difluoro-1-phenylbutane-1,3-dione | Phenylhydrazine HCl | DMAc | 10 N HCl | 98 | 98:2 |

| 1-Phenylbutane-1,3-dione | Phenylhydrazine HCl | DMAc | 10 N HCl | 98 | >99.8:0.2 |

Table 2: One-Pot Synthesis of N-Substituted Phenylaminopyrazoles nih.gov

| Reagent I | Hydrazine | Product | Yield (%) |

|---|---|---|---|

| Phenylmalononitrile | Methylhydrazine | 1-methyl-5-(phenylamino)-3-phenyl-1H-pyrazole-4-carbonitrile | 55 |

| Phenylmalononitrile | Benzylhydrazine | 1-benzyl-5-(phenylamino)-3-phenyl-1H-pyrazole-4-carbonitrile | 62 |

| 2-Cyano-N-phenylacetamide | Methylhydrazine | 1-methyl-5-(phenylamino)-3-phenyl-1H-pyrazole-4-carboxamide | 48 |

Multicomponent Reaction Strategies for Complex Benzoylpyrazole Architectures

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, convergent step. mdpi.comnih.govfrontiersin.org These reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional linear synthetic approaches. For the synthesis of complex benzoylpyrazoles, MCRs provide a strategic platform for the simultaneous formation of the pyrazole ring and the incorporation of the desired benzoyl functionality or its precursors.

One of the most fundamental and widely employed methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. jk-sci.commdpi.com This classical two-component reaction can be extended into a multicomponent strategy by generating the 1,3-dicarbonyl compound in situ. For instance, a three-component reaction can be designed involving an enolate, a carboxylic acid chloride, and a hydrazine. nih.gov This approach allows for the introduction of diverse substituents on the pyrazole core.

A notable four-component reaction for the synthesis of pyranopyrazoles involves the reaction of a (het)aryl)aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. mdpi.com While this specific example leads to a fused pyranopyrazole system, the underlying principle of combining multiple building blocks in one pot can be adapted for the synthesis of 4-acylpyrazoles. For instance, a three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate has been reported to yield 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones. mdpi.com

The following table summarizes representative multicomponent strategies for the synthesis of functionalized pyrazoles, highlighting the diversity of achievable structures.

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Three-Component | Enolate, Carboxylic acid chloride, Hydrazine | Base | Substituted pyrazole | nih.gov |

| Four-Component | (Het)arylaldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine, Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazole | mdpi.com |

| Three-Component | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde, Ethyl acetoacetate, Hydrazine hydrate | Sodium acetate (B1210297), Refluxing ethanol | 4-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one | mdpi.com |

| Four-Component | Aromatic aldehyde, Hydrazine hydrate, Ethyl acetoacetate, Malononitrile | Piperidine, Aqueous conditions | 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazolecarbonitriles | nih.gov |

While a direct one-pot multicomponent synthesis of this compound is not explicitly documented, a plausible strategy could involve a modified Vilsmeier-Haack reaction within a multicomponent setup. This might entail the reaction of a suitably substituted hydrazone with a Vilsmeier-type reagent derived from a benzoyl derivative, leading to the direct formation of the 4-benzoylpyrazole skeleton.

Mechanistic Investigations of Key Synthetic Transformations Involving Benzoylpyrazole Scaffolds

The synthesis of this compound relies on key chemical transformations, and understanding their mechanisms is crucial for optimizing reaction conditions and achieving the desired regioselectivity. Two pivotal reactions in this context are the Vilsmeier-Haack reaction for introducing the carbonyl group at the C4 position of the pyrazole and the Fries rearrangement for installing the hydroxybenzoyl moiety.

The Vilsmeier-Haack reaction is a versatile method for the formylation or acylation of electron-rich aromatic and heterocyclic compounds. The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. igmpublication.org In the context of pyrazole synthesis, the Vilsmeier-Haack reaction can be applied to hydrazones, leading to cyclization and concomitant formylation at the C4 position to yield 4-formylpyrazoles. igmpublication.org

The plausible mechanism for the Vilsmeier-Haack formylation of a hydrazone to a 4-formylpyrazole is as follows:

Formation of the Vilsmeier reagent from DMF and POCl₃.

Electrophilic attack of the Vilsmeier reagent on the enamine tautomer of the hydrazone.

Intramolecular cyclization through the attack of the terminal nitrogen of the hydrazone onto the iminium carbon.

Elimination of dimethylamine (B145610) and subsequent aromatization to form the pyrazole ring.

Hydrolysis of the resulting iminium salt at the C4 position to yield the 4-formylpyrazole.

A similar mechanism can be envisioned for a Vilsmeier-Haack benzoylation , where a substituted benzamide (B126) would be used instead of DMF, leading directly to a 4-benzoylpyrazole. The regioselectivity of this reaction, favoring substitution at the C4 position of the pyrazole ring, is a key feature. organic-chemistry.org

The Fries rearrangement is another critical transformation, particularly for introducing the 2-hydroxybenzoyl group. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. sigmaaldrich.comorganic-chemistry.org In the synthesis of the target molecule, a pyrazolyl benzoate (B1203000) ester, specifically 4-(2-benzoyloxy-5-tert-butylbenzoyl)pyrazole, could be subjected to a Fries rearrangement.

The mechanism of the Fries rearrangement is believed to proceed through the following steps:

Coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, making the acyl group more electrophilic.

Intramolecular or intermolecular migration of the acylium ion to the ortho or para position of the phenolic ring.

Rearomatization of the ring to form a complex between the Lewis acid and the resulting hydroxy aryl ketone.

Aqueous workup to liberate the final product.

The regioselectivity of the Fries rearrangement (ortho vs. para acylation) is influenced by factors such as temperature and the solvent used. organic-chemistry.org For the synthesis of this compound, conditions favoring ortho-acylation would be necessary. A photochemical variant, the photo-Fries rearrangement , can also be employed and proceeds through a radical mechanism. dtic.mil

The following table outlines the key mechanistic features of these transformations.

| Reaction | Key Intermediate | Driving Force | Regioselectivity | Reference |

| Vilsmeier-Haack Reaction | Chloroiminium (Vilsmeier) reagent | Formation of a stable aromatic pyrazole ring | Primarily at the C4 position of the pyrazole | igmpublication.orgorganic-chemistry.org |

| Fries Rearrangement | Acylium ion | Formation of a stable hydroxy aryl ketone | ortho and para substitution, temperature dependent | sigmaaldrich.comorganic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of Benzoylpyrazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a compound like 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum would provide crucial information about the number and chemical environment of the hydrogen atoms. The pyrazole (B372694) ring protons are expected to appear as distinct signals, with their chemical shifts and coupling patterns revealing their positions. The aromatic protons of the benzoyl group would also exhibit characteristic signals in the downfield region of the spectrum. The singlet corresponding to the tert-butyl group would be observed in the upfield region, and the hydroxyl proton would likely appear as a broad singlet, the position of which could be sensitive to solvent and concentration.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrazole-H | δ 7.5-8.5 | s |

| Aromatic-H | δ 6.8-7.8 | m |

| Hydroxyl-OH | Variable | br s |

| tert-Butyl-H | δ 1.2-1.5 | s |

| Note: This is a hypothetical data table based on analogous structures. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum is vital for identifying all the unique carbon atoms in the molecule. The carbonyl carbon of the benzoyl group would be a key diagnostic signal, appearing significantly downfield. The carbon atoms of the pyrazole and benzene (B151609) rings would resonate in the aromatic region, while the quaternary carbon and the methyl carbons of the tert-butyl group would be found in the aliphatic region.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | δ 190-200 |

| Aromatic/Pyrazole C | δ 110-160 |

| tert-Butyl (quaternary) | δ 30-40 |

| tert-Butyl (methyl) | δ 25-35 |

| Note: This is a hypothetical data table based on analogous structures. |

Advanced Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY)

To definitively connect the proton and carbon signals and to establish through-space proximities, two-dimensional NMR techniques are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the pyrazole ring to the benzoyl moiety through the carbonyl linker.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial relationships between protons. This could be used to confirm the relative orientation of the substituents on the benzoyl ring and their proximity to the pyrazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a fingerprint of the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C and C-H) groups. The broad O-H stretching vibration would be a prominent feature, and its position could indicate the presence of intramolecular hydrogen bonding with the adjacent carbonyl group. The sharp, strong C=O stretching band would confirm the presence of the ketone.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch | 1630-1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

| Note: This is a hypothetical data table based on analogous structures. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation system formed by the benzoyl and pyrazole rings would lead to characteristic absorption maxima (λ_max) in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of the substituents. The presence of the hydroxyl group could also influence the electronic transitions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula. Analysis of the fragmentation pattern could further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds, such as the loss of the tert-butyl group or the cleavage of the bond between the carbonyl group and the pyrazole ring.

X-Ray Diffraction (XRD) Analysis for Solid-State Molecular and Supramolecular Structures

In a typical XRD analysis of a benzoylpyrazole (B3032486) compound, the molecule's crystal structure is determined, revealing key structural parameters. For instance, in related pyrazolone (B3327878) structures, the pyrazole ring can exhibit varying degrees of planarity. researchgate.net The orientation of the benzoyl group relative to the pyrazole core is a critical conformational feature. This is often described by the dihedral angle between the plane of the pyrazole ring and the plane of the phenyl ring of the benzoyl moiety. For example, in the crystal structure of 1-phenyl-3-methyl-4-benzoylpyrazolon-5-one, the pyrazolone ring forms dihedral angles of 28.36(3)° and 59.31(5)° with the two phenyl rings. researchgate.netasianpubs.org

Furthermore, XRD analysis elucidates the supramolecular architecture, which is dictated by non-covalent interactions such as hydrogen bonds, C–H···O interactions, and π–π stacking. researchgate.netnih.gov In the case of this compound, the presence of the hydroxyl group and the nitrogen atoms of the pyrazole ring provides sites for hydrogen bonding. These interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state. For instance, molecules can be linked into a two-dimensional supramolecular structure through a combination of N-H···O and C-H···O hydrogen-bonding interactions. researchgate.netasianpubs.org The presence of aromatic rings also allows for potential π–π stacking interactions, which can be identified by the distance between the centroids of adjacent rings. researchgate.net

The data obtained from XRD analysis is typically summarized in a crystallographic data table. Below is a representative table of the kind of data that would be obtained for a benzoylpyrazole derivative.

Table 1: Representative Crystallographic Data for a Benzoylpyrazole Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₆N₂O₂ |

| Formula Weight | 244.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.987(3) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1357.1(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.195 |

| Absorption Coefficient (mm⁻¹) | 0.082 |

| F(000) | 520 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 10254 |

| Independent reflections | 3105 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.0512, wR2 = 0.1345 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Benzoylpyrazole Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral substance with left and right circularly polarized light. Circular dichroism (CD) spectroscopy is the most widely used of these methods. It provides information about the stereochemistry and conformation of chiral molecules in solution. While this compound itself is not chiral, the introduction of a chiral center or an element of axial chirality into the benzoylpyrazole framework would give rise to a CD spectrum.

The utility of CD spectroscopy lies in its sensitivity to the three-dimensional structure of molecules. For a chiral benzoylpyrazole derivative, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) at the wavelengths corresponding to the electronic transitions of its chromophores. The benzoyl and pyrazole moieties are the primary chromophores in these molecules.

The sign and intensity of the Cotton effects are directly related to the absolute configuration of the chiral centers and the preferred conformation of the molecule in solution. For instance, enantiomers of a chiral benzoylpyrazole derivative would be expected to show mirror-image CD spectra. nih.gov This makes CD spectroscopy a powerful tool for assigning the absolute configuration of newly synthesized chiral compounds, often in conjunction with quantum chemical calculations to predict the CD spectrum for a given enantiomer. nih.gov

Furthermore, CD spectroscopy can be used to study conformational changes in solution. Any change in the conformation of a chiral benzoylpyrazole derivative that alters the spatial relationship between its chromophores would likely result in a change in its CD spectrum. This can be useful for studying phenomena such as solvent effects, temperature-dependent conformational equilibria, or binding to other molecules. In some cases, chiroptical activity can even be induced in an achiral molecule when it forms a complex with a chiral molecule. tau.ac.il

The data from a CD spectroscopy experiment is typically presented as a plot of the difference in absorbance of left and right circularly polarized light (ΔA) or molar circular dichroism (Δε) versus wavelength. A hypothetical table of CD data for a chiral benzoylpyrazole derivative is presented below.

Table 2: Hypothetical Circular Dichroism Data for a Chiral Benzoylpyrazole Derivative

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

|---|---|

| 350 | +1.2 x 10⁴ |

| 310 | -0.8 x 10⁴ |

| 280 | +2.5 x 10⁴ |

| 250 | -1.5 x 10⁴ |

Theoretical and Computational Studies on 4 2 Hydroxy 5 Tert Butylbenzoyl Pyrazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) has emerged as a robust method for predicting the electronic structure and geometry of molecules with a favorable balance between accuracy and computational cost. For the 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole system, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the most stable three-dimensional arrangement of its atoms. nih.govnih.gov These calculations typically precede further computational analysis, as an accurately optimized geometry is crucial for reliable predictions of other molecular properties. The optimization process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical hardness, and the energy required for electronic excitation. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov In the context of this compound, the distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to participate in electron donation and acceptance, respectively. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the phenol (B47542) ring, while the LUMO may be distributed over the electron-withdrawing benzoylpyrazole (B3032486) moiety. This distribution is key to predicting how the molecule will interact with other chemical species.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 4.0 to 5.0 |

Note: The values presented are typical ranges for similar pyrazole (B372694) derivatives and can vary based on the specific computational method and basis set used.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. researchgate.net

For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atoms of the pyrazole ring. These regions are susceptible to electrophilic attack. Conversely, areas of positive potential (usually colored blue) are expected around the hydrogen atoms, particularly the hydroxyl proton, making them sites for nucleophilic attack. nih.gov The tert-butyl group, being electron-donating, would influence the charge distribution on the phenolic ring. This analysis provides a visual representation of the molecule's polarity and its preferred sites for intermolecular interactions. scispace.com

Quantum Chemical Modeling of Reactivity and Selectivity in Benzoylpyrazole Transformations

Quantum chemical calculations can provide quantitative measures of a molecule's reactivity through various descriptors derived from the conceptual DFT framework. nih.gov These global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are calculated from the energies of the HOMO and LUMO.

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is directly related to the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

| Reactivity Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to act as an electrophile |

In Silico Simulation of Spectroscopic Signatures

Computational methods are highly effective in simulating the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data. For this compound, theoretical vibrational and electronic spectra can be calculated.

Vibrational Spectroscopy (IR and Raman): By calculating the harmonic vibrational frequencies at the DFT level, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net This allows for the assignment of specific vibrational modes to the observed experimental peaks, such as the stretching vibrations of the O-H, C=O, and C-N bonds, as well as the various bending and rocking motions within the molecule. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.netresearchgate.net This analysis helps in identifying the nature of the electronic transitions, such as n→π* or π→π*, that are responsible for the absorption bands observed experimentally. researchgate.net

Conformational Analysis and Tautomerism Studies of the Benzoylpyrazole Framework

Furthermore, the pyrazole ring and the 2-hydroxybenzoyl moiety can potentially exhibit tautomerism. For the pyrazole ring, prototropic tautomerism can occur, where a hydrogen atom migrates between the two nitrogen atoms. The 2-hydroxybenzoyl portion can exist in different tautomeric forms due to the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. Computational studies can quantify the relative energies of these different tautomers, predicting the most stable form in the gas phase and in different solvents. researchgate.net This information is crucial for a complete understanding of the molecule's chemical behavior.

Coordination Chemistry of 4 2 Hydroxy 5 Tert Butylbenzoyl Pyrazole As a Ligand

Ligand Design Principles for Metal-Chelating Benzoylpyrazole (B3032486) Structures

The design of effective metal-chelating ligands is predicated on several key principles that dictate the stability and properties of the resulting metal complexes. For benzoylpyrazole structures, including the titular 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole, the primary design feature is the presence of a β-diketone-like moiety. This arrangement of a carbonyl group and a hydroxyl group in close proximity allows for the deprotonation of the hydroxyl group to form a bidentate O,O'-donor system that can chelate to a metal ion, forming a stable six-membered ring.

The pyrazole (B372694) ring itself contributes to the electronic properties of the ligand and can influence the reactivity and stability of the metal complexes. nih.gov The nitrogen atoms of the pyrazole can also act as potential coordination sites, allowing for the formation of polynuclear or higher-denticity ligand systems, although in many reported analogs, it is the benzoyl and hydroxyl oxygens that are primarily involved in coordination. znaturforsch.com The substituents on both the benzoyl and pyrazole rings play a crucial role in fine-tuning the ligand's properties. For instance, the tert-butyl group at the 5-position of the benzoyl ring in this compound is an electron-donating group, which can increase the electron density on the coordinating oxygen atoms, thereby enhancing the ligand's basicity and its ability to form stable complexes. Furthermore, the steric bulk of the tert-butyl group can influence the coordination geometry around the metal center and the solid-state packing of the complexes.

Synthesis and Characterization of Transition Metal Complexes (e.g., Copper, Nickel, Zinc, Cobalt, Gold) Incorporating Benzoylpyrazole Ligands

The general synthetic approach for a hypothetical M(II) complex with this compound (L) would likely follow the reaction:

M(OAc)₂ + 2 LH → [M(L)₂] + 2 HOAc

The resulting complexes are often colored solids that can be isolated by filtration and purified by recrystallization from an appropriate solvent.

Spectroscopic techniques are indispensable for elucidating the coordination mode of the ligand and the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a broad band corresponding to the O-H stretching vibration is expected in the region of 3400-3200 cm⁻¹. Upon coordination to a metal ion, this band typically disappears, indicating the deprotonation of the hydroxyl group. The sharp band corresponding to the C=O stretching vibration of the benzoyl group, usually observed around 1600-1650 cm⁻¹, often shifts to a lower frequency upon complexation, which is indicative of the coordination of the carbonyl oxygen to the metal center. In a study of a Co(II) complex with a sulfadiazine-pyrazole prodrug, the C=O stretching vibration was observed at 1679 cm⁻¹ in the free ligand and shifted to 1675 cm⁻¹ in the complex. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry around the metal ion. For instance, square planar Ni(II) complexes often exhibit a band around 450 nm, which can be assigned to the ¹A₁g → ¹A₂g transition. nih.gov The UV-Vis spectra of copper(II) complexes are dependent on the coordination geometry, with distorted octahedral and square planar complexes showing characteristic d-d transitions.

| Spectroscopic Data for Analogous Benzoylpyrazole Metal Complexes | |

| Complex | Key IR Bands (cm⁻¹) |

| Co(II)-sulfadiazine-pyrazole | ν(C=O): 1675 |

| Complex | UV-Vis λₘₐₓ (nm) |

| Ni(II)-thiosemicarbazone | ~450 (¹A₁g → ¹A₂g) |

Note: Data presented is for analogous compounds due to the lack of specific data for this compound complexes.

Single-crystal X-ray diffraction provides definitive information about the molecular structure and solid-state packing of metal complexes. For analogous benzoylpyrazole complexes, a variety of coordination geometries have been observed.

For example, the copper(II) complex of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, [Cu(PMBP)₂], was found to have a slightly distorted square planar geometry. znaturforsch.com In another instance, a copper(II) complex with a more complex pyrazolone (B3327878) derivative adopted a distorted octahedral geometry. nih.gov Nickel(II) complexes with related pyrazole ligands have also been shown to exhibit distorted octahedral geometries. semanticscholar.org Zinc(II) can adopt both tetrahedral and octahedral coordination geometries, and its complexes with pyrazole-type ligands have been observed in both forms. mdpi.comwikipedia.org The coordination sphere in these complexes is typically completed by solvent molecules or other co-ligands if the benzoylpyrazole ligand does not satisfy the coordination number of the metal ion.

The solid-state architecture of these complexes is often influenced by intermolecular interactions such as hydrogen bonding and π-π stacking, which can lead to the formation of one-, two-, or three-dimensional supramolecular structures. nih.gov

| Crystallographic Data for Analogous Metal Complexes | ||||

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Cu(PMBP)₂] | Cu(II) | Distorted Square Planar | Cu-O: 1.916(3), 1.921(3) | znaturforsch.com |

| [Zn(PMBP)₂] | Zn(II) | Distorted Square Planar | Zn-O: 1.933(4), 1.939(4) | znaturforsch.com |

| [Ni(Lp)₂(CH₃OH)₂]Cl₂ | Ni(II) | Distorted Octahedral | N/A | semanticscholar.org |

Note: Data presented is for analogous compounds due to the lack of specific data for this compound complexes. PMBP = 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, Lp = 4-hydroxy-4-phenylbut-3-en-2-ylidene)acetohydrazide.

Electrochemical Properties and Redox Behavior of Benzoylpyrazole Metal Complexes

The electrochemical properties of metal complexes are crucial for understanding their reactivity and potential applications in areas such as catalysis and sensing. The redox behavior of benzoylpyrazole metal complexes can be investigated using techniques like cyclic voltammetry.

While specific data for this compound complexes is not available, studies on related systems provide valuable insights. For instance, nickel(II) and cobalt(II) complexes of an asymmetrical aroylhydrazone ligand have been shown to exhibit quasi-reversible one-electron reduction processes corresponding to the M(II)/M(I) couple. nih.gov The redox potentials are influenced by the nature of the ligand and the coordination environment of the metal ion. The electron-donating tert-butyl group in this compound would be expected to make the reduction of the metal center more difficult, resulting in more negative reduction potentials compared to analogs with electron-withdrawing groups.

Electronic and Magnetic Properties of Coordination Compounds Derived from Benzoylpyrazoles

The electronic and magnetic properties of coordination compounds are determined by the nature of the metal ion and the ligand field environment.

Magnetic Properties: The magnetic susceptibility of transition metal complexes with benzoylpyrazole ligands provides information about the spin state of the metal ion. For example, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.6-5.3 B.M. neliti.com The magnetic properties of Co(II) complexes can be complex, with some showing significant magnetic anisotropy. rsc.org Copper(II) complexes, having a d⁹ electronic configuration, are paramagnetic with a magnetic moment corresponding to one unpaired electron.

Electronic Properties: The electronic properties are closely linked to the coordination geometry and the nature of the metal-ligand bonding. The color of the complexes arises from d-d electronic transitions, and the energy of these transitions is dependent on the ligand field strength. The benzoylpyrazole ligands are generally considered to be moderately strong field ligands. The electronic structure can also be probed by computational methods, which can provide a deeper understanding of the bonding and orbital interactions within the complex.

| Magnetic Data for Analogous Metal Complexes | |

| Metal Ion | Typical Magnetic Moment (B.M.) for Octahedral Geometry |

| Co(II) | 4.6 - 5.3 |

Note: Data presented is for analogous compounds due to the lack of specific data for this compound complexes.

Applications and Functional Materials Development Based on Benzoylpyrazole Scaffolds

Development of Luminescent and Photophysical Materials

The inherent photophysical properties of benzoylpyrazole (B3032486) derivatives make them promising candidates for the development of novel luminescent and photonic materials. The electronic interplay between the electron-rich pyrazole (B372694) ring and the benzoyl moiety, often enhanced by intramolecular hydrogen bonding, gives rise to interesting fluorescence and phosphorescence characteristics.

Fluorescence and Phosphorescence Properties of Benzoylpyrazole Compounds

Benzoylpyrazole derivatives, particularly those with a hydroxyl group ortho to the carbonyl, can exhibit distinct luminescence properties. The presence of the 2-hydroxybenzoyl moiety allows for the possibility of excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift and dual fluorescence. While specific spectroscopic data for 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole is not extensively documented in publicly available literature, studies on analogous 1-benzoyl-1H-pyrazole derivatives provide insight into their photophysical behavior. For instance, the UV-Vis spectra of such compounds show characteristic π-π* and n-π* transitions. researchgate.net The fluorescence emission of pyrazole derivatives can be highly sensitive to the substitution pattern and the surrounding environment. For example, some pyrazoline derivatives exhibit strong blue light emission in the solid state with high fluorescence quantum yields, a phenomenon attributed to the restriction of intramolecular rotation and the formation of intermolecular hydrogen bonds which block non-radiative decay pathways. rsc.org The fluorescence properties of pyrazole oxadiazole derivatives have also been investigated, with some compounds exhibiting fluorescence quantum yields as high as 0.69. mdpi.com

The nature and position of substituents on both the pyrazole and the benzoyl rings can significantly influence the emission wavelengths and quantum yields. Electron-donating or -withdrawing groups can modulate the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission maxima. nih.gov For instance, in a study of substituted benzils, it was found that electron-donating methoxy (B1213986) groups and electron-withdrawing fluorine and trifluoromethyl groups caused blue- and red-shifts in the luminescence, respectively. core.ac.uk

Photodegradation and Singlet Oxygen Generation Studies for Photonic Applications

For any photonic application, the photostability of the material is a critical parameter. Photodegradation can occur through various mechanisms, including photoisomerization and photooxidation. Singlet oxygen, a highly reactive form of oxygen, is often implicated in the photodegradation of organic molecules. core.ac.uk It is generated through energy transfer from the excited triplet state of a photosensitizer to ground-state molecular oxygen (³O₂). nih.gov

Roles in Catalysis and Asymmetric Synthesis

The pyrazole scaffold is a privileged structure in coordination chemistry and has been extensively used in the design of ligands for catalysis. The presence of two adjacent nitrogen atoms provides a bidentate coordination site for metal ions, and the ease of substitution on the pyrazole ring allows for the fine-tuning of the ligand's steric and electronic properties.

Design and Application of Benzoylpyrazole-Based Chiral Ligands in Stereoselective Reactions

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively. While there are no specific reports on the use of this compound as a chiral ligand, the broader class of pyrazole-containing ligands has been successfully employed in a variety of stereoselective reactions. rsc.org The synthesis of chiral pyrazole derivatives can be achieved using chiral auxiliaries, such as tert-butanesulfinamide, which can direct the stereochemical outcome of subsequent reactions. researchgate.net

The design of effective chiral ligands often involves the creation of a well-defined chiral pocket around the metal center. This can be achieved by introducing bulky substituents that restrict the possible coordination geometries of the substrate. The tert-butyl group in this compound could, in principle, serve this purpose if the molecule were to be functionalized into a chiral ligand. The development of chiral N-heterocyclic carbene (NHC) catalysts has enabled the enantioselective synthesis of pyrazoles with nitrile-containing all-carbon quaternary centers through cycloaddition reactions. acs.org Furthermore, chiral Pd(0)/ligand complexes have been utilized in the asymmetric [4+2] cycloaddition of vinyl benzoxazinanones with alkylidene pyrazolones to furnish spiropyrazolones with high enantioselectivity. researchgate.net

Catalytic Performance in Various Organic Transformations

Pyrazole-based ligands have demonstrated catalytic activity in a range of organic transformations. For instance, protic pyrazole ruthenium complexes have been shown to be effective catalysts for the transfer hydrogenation of ketones. nih.gov The asymmetric transfer hydrogenation of aryl ketones has been achieved using pincer-type pyrazole complexes bearing a chiral oxazolinyl group. nih.gov

A notable example of a reaction where pyrazole-related structures have been successfully used is the palladium-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols. thieme-connect.com This reaction proceeds by trapping an active tautomer of the pyrazol-5-ol under acidic conditions, leading to the formation of chiral pyrazolidones with high enantioselectivity. This demonstrates the potential of leveraging the tautomeric nature of pyrazole derivatives in catalytic asymmetric transformations. While the catalytic applications of this compound itself are yet to be explored, the rich chemistry of related pyrazole-based catalysts suggests a promising avenue for future research.

Agrochemical Applications: Herbicides and Fungicides in Crop Protection Chemistry

The benzoylpyrazole scaffold is a well-established and commercially significant framework in the field of agrochemicals, particularly as herbicides. More recently, the fungicidal potential of pyrazole derivatives has also been an area of active investigation.

Benzoylpyrazoles are a prominent class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net This enzyme is crucial in the biosynthesis of plastoquinone (B1678516) and α-tocopherol in plants. Its inhibition leads to a depletion of these essential compounds, resulting in the characteristic bleaching of susceptible weeds due to the photo-oxidation of chlorophyll. researchgate.net

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for high herbicidal potency in this class of compounds. Early research indicated that small alkyl substituents on the pyrazole ring were preferred. researchgate.net More specifically, the presence of a tert-butyl group on the pyrazole ring has been shown to enhance herbicidal activity. nih.gov This suggests that the 5-tert-butyl substituent in this compound is a favorable feature for this application. The substitution pattern on the benzoyl ring is also critical, with a methyl group at the C-2 position and a sulfonyl group at the C-4 position often leading to optimal activity. researchgate.net

Several commercial herbicides are based on the benzoylpyrazole scaffold, including pyrasulfotole, topramezone, and benzofenap. The herbicidal efficacy of pyrazole derivatives has been quantified using parameters such as the half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀). For example, certain substituted pyrazole isothiocyanates have shown good herbicidal activities against various weeds with EC₅₀ values in the range of 59-68 µg/mL. mdpi.com

Table 1: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound | Weed Species | Activity (EC₅₀ µg/mL) | Reference |

|---|---|---|---|

| 3-1 | Echinochloa crusgalli L. | 64.32 | mdpi.com |

| 3-1 | Cyperus iria L. | 65.83 | mdpi.com |

| 3-1 | Dactylis glomerata L. | 62.42 | mdpi.com |

| 3-1 | Trifolium repens L. | 67.72 | mdpi.com |

| 3-7 | Echinochloa crusgalli L. | 65.33 | mdpi.com |

| 3-7 | Cyperus iria L. | 64.90 | mdpi.com |

| 3-7 | Dactylis glomerata L. | 59.41 | mdpi.com |

| 3-7 | Trifolium repens L. | 67.41 | mdpi.com |

| V-7 | Arabidopsis thaliana | IC₅₀ 45 times lower than halauxifen-methyl | mdpi.com |

In addition to their herbicidal properties, various pyrazole derivatives have been investigated for their fungicidal activity against a range of plant pathogens. researchgate.netnih.govacs.org The mechanism of action for some of these fungicidal pyrazoles involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. acs.org SAR studies have shown that the nature and position of substituents on the pyrazole ring significantly influence the fungicidal efficacy. nih.gov For instance, some novel pyrazole derivatives have demonstrated significant fungicidal activity against various phytopathogenic fungi, with EC₅₀ values in the low µg/mL range. nih.gov

Table 2: Fungicidal Activity of Selected Pyrazole Derivatives

| Compound | Fungal Species | Activity (EC₅₀ µg/mL) | Reference |

|---|---|---|---|

| 26 | Botrytis cinerea | 2.432 | nih.gov |

| 26 | Rhizoctonia solani | 2.182 | nih.gov |

| 26 | Valsa mali | 1.787 | nih.gov |

| 26 | Thanatephorus cucumeris | 1.638 | nih.gov |

| 26 | Fusarium oxysporum | 6.986 | nih.gov |

| 26 | Fusarium graminearum | 6.043 | nih.gov |

| 10d | Gaeumannomyces graminis var. tritici | >90% inhibition at 16.7 µg/mL | researchgate.net |

| 10e | Gaeumannomyces graminis var. tritici | 94.0% inhibition at 16.7 µg/mL | researchgate.net |

The promising herbicidal and emerging fungicidal activities of the benzoylpyrazole scaffold underscore its importance in the development of modern crop protection agents. The specific substitution pattern of this compound aligns with some of the favorable structural motifs identified in SAR studies, suggesting its potential as a lead structure for further optimization in agrochemical research.

Design and Application in Crop Protection Formulations

Benzoylpyrazole derivatives are a well-established class of herbicides. researchgate.net Their primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net This enzyme is critical in the biosynthesis of plastoquinones and tocopherols, which are essential for protecting chloroplasts from photo-oxidative damage. Inhibition of HPPD leads to a characteristic bleaching of the plant tissue, followed by necrosis and death. rsc.orgrsc.org

The design of benzoylpyrazole-based herbicides involves the strategic placement of various functional groups on both the pyrazole and benzoyl rings to optimize efficacy, crop selectivity, and environmental profile. The pyrazole moiety typically acts as the acidic component, while the substituted benzoyl group is crucial for binding to the active site of the HPPD enzyme. researchgate.net

While specific data on "this compound" in commercial or developmental crop protection formulations is not publicly available, its structural components suggest its potential as an HPPD-inhibiting herbicide. The general structure of benzoylpyrazole herbicides allows for a wide range of substituents, and the presence of a hydroxyl group and a tert-butyl group on the benzoyl ring would modulate its activity and selectivity. researchgate.netnih.gov Newly developed benzoylpyrazole herbicides, such as toxapyzone and prochlorosulfone, highlight the continued innovation within this chemical class for modern weed management. rsc.orgnih.gov

Structure-Related Performance in Agrochemical Development

The performance of benzoylpyrazole herbicides is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have been instrumental in the design of new and improved agrochemicals. researchgate.netnih.gov

The pyrazole ring itself can be substituted to influence the compound's properties. For instance, the presence of a tert-butyl group on the pyrazole has been shown to enhance herbicidal activity in some series of benzoylpyrazoles. nih.gov

The substitution pattern on the benzoyl ring is equally critical. Early SAR studies established that small alkyl or halogen substituents at the C(2)-position and a sulfonyl group at the C(4)-position of the benzene (B151609) ring were generally preferred for high herbicidal activity. researchgate.net However, a wide variety of substitution patterns have been explored to fine-tune the biological performance. rsc.orgrsc.org

In the case of "this compound," the substituents on the benzoyl ring are a hydroxyl group at the 2-position and a tert-butyl group at the 5-position. An ortho-hydroxyl group can form intramolecular hydrogen bonds, which can influence the conformation of the molecule and its binding affinity to the target enzyme. Ortho-substituents on the benzoyl ring have been noted as important factors influencing the biological activity of N-benzoylpyrazoles. nih.gov The bulky tert-butyl group at the 5-position would also have a significant steric and electronic influence on the molecule's interaction with the enzyme's active site.

The following interactive table, based on data from analogous benzoylpyrazole herbicides, illustrates the impact of different substituents on herbicidal activity.

| Compound | Benzoyl Ring Substituents | Pyrazole Ring Substituents | Observed Herbicidal Activity |

| Analog 1 | 2-Chloro, 4-Methylsulfonyl | Unsubstituted | High activity on broadleaves and grasses. researchgate.net |

| Analog 2 | 2-Methyl, 4-Methylsulfonyl | Unsubstituted | High activity on broadleaves and grasses. researchgate.net |

| Analog 3 | 2-Methyl, 4-Alkoxy (on a 3-phenyl substituent) | tert-Butyl | Enhanced grass weed activity and wheat selectivity. nih.gov |

| Analog 4 | Varied (e.g., with acyl groups) | Phenyl | Good herbicidal activity, with some compounds safer for maize. rsc.orgrsc.org |

This table is illustrative and compiled from structure-activity relationship studies on various benzoylpyrazole herbicides. The specific activities can vary significantly based on the full molecular structure and the weed species tested.

The data suggests that a combination of appropriate substituents on both rings is necessary for optimal performance. The "2-hydroxy-5-tert-butylbenzoyl" moiety in the subject compound represents a unique combination that would require empirical testing to determine its specific herbicidal efficacy and crop safety profile.

Other Potential Applications in Advanced Functional Materials (e.g., Photosensitive Materials)

Beyond agrochemicals, the structural components of "this compound" suggest potential applications in the field of advanced functional materials, particularly photosensitive materials. medicaljournals.seresearchgate.net

The benzophenone (B1666685) substructure, which is analogous to the benzoyl group in the target compound, is a well-known photosensitizer. medicaljournals.se Benzophenone and its derivatives are utilized in various photochemical applications due to their ability to absorb UV light and initiate photochemical reactions. They are often used in photoaffinity labeling to study protein interactions. nih.gov The specific substitutions on the benzophenone ring can significantly influence its phototoxic or photoprotective properties. For instance, a hydroxyl group at the 2-position of the benzophenone molecule has been shown to abolish phototoxicity in some studies. medicaljournals.se

The pyrazole moiety also contributes to the potential of these compounds in materials science. Pyrazole derivatives are known to possess interesting dyeing and fluorescence properties. mdpi.com Some pyrazole-based compounds have been investigated for their use as dye molecules. researchgate.net Furthermore, some pyrazolo[1,2-a]pyrazolone derivatives can undergo photochemical transformations upon irradiation with visible light, suggesting their potential in light-driven applications. nih.gov

Given these properties, "this compound" could theoretically be explored for applications such as:

UV stabilizers: The 2-hydroxybenzophenone-like structure is a common motif in UV absorbers used to protect materials from photodegradation.

Photoinitiators: The benzoyl moiety could potentially initiate polymerization reactions upon UV exposure.

Fluorescent probes: The combination of the pyrazole and substituted benzoyl rings might lead to novel fluorescent properties suitable for sensing or imaging applications.

It is important to note that these potential applications are speculative and based on the known properties of the individual structural components. Further research and characterization would be necessary to validate any utility of "this compound" in the field of advanced functional materials.

Future Perspectives and Emerging Research Opportunities

Innovations in Green and Sustainable Synthesis of Benzoylpyrazole (B3032486) Derivatives

The synthesis of pyrazole (B372694) derivatives is undergoing a green revolution, moving away from conventional methods that often require harsh conditions and hazardous solvents. The focus is now on developing environmentally benign and efficient synthetic strategies. nih.gov Recent progress has highlighted multicomponent reactions (MCRs) that utilize energy-efficient techniques such as microwave and ultrasound assistance. rsc.org These methods not only accelerate reaction times but also often lead to higher yields with minimal byproducts.

A significant trend is the shift towards greener solvents, with a particular emphasis on water, which is recognized as a renewable and non-toxic medium. rsc.org Solvent-free "mechanochemical" reactions, which are performed by grinding solid reactants together, represent another frontier in sustainable synthesis. rsc.org This approach minimizes waste and energy consumption. rsc.org Researchers are also exploring the use of benign and recyclable catalysts, such as magnetic nanoparticles, which can be easily recovered and reused for multiple cycles without a significant loss of activity. rsc.org These catalyst-free and eco-friendly condensation reactions are becoming central to the sustainable production of pyrazole derivatives. nih.gov The goal of this research is to balance environmental compatibility with the creation of structurally diverse compounds for various applications. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Pyrazole Derivatives

| Methodology | Key Features | Advantages |

|---|---|---|

| Microwave/Ultrasound-Assisted Synthesis | Use of microwave or ultrasonic irradiation to accelerate reactions. rsc.org | Energy-efficient, reduced reaction times, often higher yields. rsc.org |

| Aqueous Media Synthesis | Utilization of water as the primary solvent. rsc.org | Non-toxic, renewable, environmentally safe. rsc.org |

| Mechanochemistry (Solvent-Free) | Grinding solid reactants together without a solvent. rsc.org | Minimizes solvent waste, low energy consumption, operational simplicity. rsc.org |

| Recyclable Catalysis | Employment of catalysts like functionalized magnetic nanoparticles. rsc.org | Easy catalyst recovery and reuse, cost-effective, reduces waste. rsc.org |

| Catalyst-Free Condensation | Reactions proceed without a catalyst, often in eco-friendly solvents like ethanol. nih.gov | Streamlined process, avoids catalyst toxicity and cost. nih.gov |

Exploration of Novel Coordination Architectures and Metallosupramolecular Assemblies

The ability of benzoylpyrazole derivatives to act as versatile ligands is driving the exploration of new and intricate coordination architectures. Metallosupramolecular chemistry involves the self-assembly of metal ions and organic ligands to form complex, functional structures. rsc.orgresearchgate.net Benzoylpyrazoles are excellent candidates for building blocks in these assemblies due to their specific coordination sites. researchgate.netmdpi.com

Researchers are designing pyrazole-based ligands to construct a wide range of metallosupramolecular structures, from discrete cages and macrocycles to infinite coordination polymers. mdpi.com The final architecture is influenced by the coordination geometry of the metal ion, the structure of the ligand, and even the counter-anions present during synthesis. researchgate.netrsc.org For instance, different metal ions like copper (II) and cobalt (II) reacting with the same pyrazole-tetrazole ligand can result in different 3D supramolecular topologies, such as M2L2 rings. researchgate.net The introduction of flexible or rigid linkers between pyrazole units allows for precise control over the final structure, leading to frameworks with features like one-dimensional solvent channels or interpenetrating nets. researchgate.netrsc.org The study of these assemblies is crucial as their unique structural motifs can host guest molecules or exhibit novel physical properties. researchgate.net

Table 2: Examples of Pyrazole-Based Coordination Architectures

| Ligand Type | Metal Ion(s) | Resulting Architecture/Topology | Key Structural Features |

|---|---|---|---|

| 2-(Pyrazol-1-yl)-benzimidazole derivatives | Cu(II), Zn(II) | Mononuclear complexes and cyclic dimers. researchgate.net | Formation of internal cavities and one-dimensional solvent channels. researchgate.net |

| 3,3′,5,5′-tetramethyl-4,4′-bipyrazole | Cd(II) | 3D frameworks with NbO-like and α-Po cubic nets. rsc.org | Pillaring of 2D layers or cross-linking of 3D frameworks via SiF6²⁻ links. rsc.org |

| 5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-5H-tetrazole | Cu(II), Co(II) | 3D supramolecular frameworks with 22-membered M2L2 rings. researchgate.net | Different topologies based on the coordination modes of the metals. researchgate.net |

Advanced Functional Material Design and Performance Optimization

The unique molecular structures of benzoylpyrazoles are being leveraged to design advanced functional materials with tailored properties. A key area of research is the development of high-performance energetic materials. By incorporating specific structural motifs, such as asymmetric frameworks or azo-bistriazole bridges into pyrazole-based compounds, researchers are creating heat-resistant explosives with superior thermal stability and detonation performance compared to traditional materials like HNS and TATB. researchgate.net

The design strategy often involves creating molecules with a high density and a robust network of intermolecular interactions, which contributes to their stability. researchgate.net For example, the thermal decomposition temperature of a pyrazole-1,2,4-triazole derivative was significantly enhanced, reaching 354 °C, by creating a larger, more complex tetracyclic system. researchgate.net Beyond explosives, benzoylpyrazole derivatives are being integrated into multi-stimuli-responsive materials. For instance, metallosupramolecular gels can be constructed through the hierarchical self-assembly of pyrazole-containing units, metal ions, and other molecular components. rsc.org These "smart" gels can respond to external stimuli like pH changes, demonstrating the potential for creating adaptive materials for applications in sensors or controlled-release systems. rsc.org The performance of these materials is optimized by tuning the molecular design to control properties such as thermal stability, catalytic activity, or magnetic behavior. researchgate.netresearchgate.net

Interdisciplinary Research Synergies in Benzoylpyrazole Chemistry

The versatility of the benzoylpyrazole scaffold fosters extensive interdisciplinary collaboration, merging synthetic chemistry with materials science, biology, and computational chemistry. A prominent example is the development of novel antimicrobial agents. Pyrazole-based coordination complexes and Schiff base derivatives have shown outstanding antibacterial and antifungal activity, sometimes surpassing well-known antibiotics. rsc.orgnih.goveurjchem.com This research brings together coordination chemists and microbiologists to address the challenge of antimicrobial resistance. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in modern pyrazole research. nih.gov DFT studies provide deep insights into the electronic structure and reactivity of newly synthesized compounds, helping to rationalize their observed biological activities and guide the design of more potent molecules. nih.goveurjchem.com This synergy between experimental synthesis and in silico analysis accelerates the discovery process. Furthermore, the development of functional materials based on pyrazoles, such as catalysts or sensors, requires collaboration with materials scientists and engineers to characterize their physical properties and integrate them into devices. researchgate.net The study of metallosupramolecular assemblies also intersects with crystallography and physics to understand the complex packing and magnetic or optical properties of these materials. researchgate.netresearchgate.net This convergence of expertise is essential for translating fundamental chemical discoveries into practical, real-world applications.

Q & A

Q. How to design a study investigating the compound’s role in heterogeneous catalysis?

- Methodological Answer :

- Catalytic Screening : Test the compound as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Vary solvents (DMSO vs. THF) and bases (K2CO3 vs. Cs2CO3).

- In Situ Spectroscopy : Monitor reactions via Raman spectroscopy to detect intermediate metal-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.